molecular formula C13H17NO3 B1331766 3-[(2,2-Dimethylpropanoyl)amino]-2-methylbenzoic acid CAS No. 312317-36-5

3-[(2,2-Dimethylpropanoyl)amino]-2-methylbenzoic acid

Cat. No. B1331766
M. Wt: 235.28 g/mol
InChI Key: XKGHRGHYWNJOPA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves reactions between different aminobenzoic acids and other chemical reagents. For instance, 2-aminobenzoic acid reacts with α,β-acetylenic γ-hydroxy nitriles to afford new classes of unnatural amino acids . Another example is the synthesis of organotin carboxylates of 2-(2,3-dimethylphenyl)aminobenzoic acid, which was characterized using various spectroscopic methods . These methods could potentially be adapted for the synthesis of "3-[(2,2-Dimethylpropanoyl)amino]-2-methylbenzoic acid."

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray crystallography and NMR spectroscopy. For example, the crystal structure of 2-amino-3-methylbenzoic acid was determined to be monoclinic with specific unit cell parameters . Similarly, the molecular structure of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide was confirmed by X-ray analysis . These studies provide a foundation for understanding the molecular structure of "3-[(2,2-Dimethylpropanoyl)amino]-2-methylbenzoic acid."

Chemical Reactions Analysis

The papers describe various chemical reactions involving aminobenzoic acids. For instance, the Gewald product of alkyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates underwent an oxidation–aromatization reaction to yield the corresponding alkyl 2-aminobenzo[b]thiophene-3-carboxylate . Additionally, the reactions of aminobenzoic acids with acetylenic nitriles resulted in the formation of different compounds depending on the specific aminobenzoic acid used . These reactions could be relevant to the chemical behavior of "3-[(2,2-Dimethylpropanoyl)amino]-2-methylbenzoic acid."

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using various analytical techniques. Infrared and NMR spectral analyses, along with computational studies, were performed on 2-amino-3-methylbenzoic acid to understand its properties . The organotin carboxylates of 2-(2,3-dimethylphenyl)aminobenzoic acid were screened for their antimicrobial activity, showing high activity against various bacteria and fungi . These studies can provide a comparative basis for predicting the properties of "3-[(2,2-Dimethylpropanoyl)amino]-2-methylbenzoic acid."

Scientific Research Applications

  • Cancer Research
    • Application : Newly synthesized derivatives of 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester selectively inhibit the proliferation of colon cancer cells .
    • Methods : A series of 24 compounds were synthesized based on structure modification of the model methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate as potent HDACIs . The model ester was transformed into the corresponding trichloroacetimidate or acetate by the reaction with trichloroacetonitrile and acetic anhydride, respectively .
    • Results : Out of 24 compounds, 12 compounds showed inhibitory actions on HCT-116 cells. The IC50 values were in between 0.12 mg mL−1 to 0.81 mg mL−1 .
  • Synthesis of Drugs, Insecticides, and Herbicides

    • Application : 2,2-Dimethylpropanoyl chloride, a compound with a similar structure, is used as an input in the manufacture of some drugs, insecticides, and herbicides .
    • Methods : It was first made by Aleksandr Butlerov in 1874 by reacting pivalic acid with phosphorus pentachloride .
  • Formation of Aggregates

    • Application : A novel non-natural synthetic amino acid, which may have a similar structure, has been shown to form aggregates .
    • Methods : The compound was synthesized in solution, purified, and characterized using NMR spectroscopy, polarimetry, and melting point determination . Dynamic Light Scattering (DLS) analysis was used to demonstrate its ability to form aggregates .
    • Results : The compound was found to form aggregates with an average size of 391 nm .
  • Synthesis of Drugs, Insecticides, and Herbicides

    • Application : 2,2-Dimethylpropanoyl chloride, a compound with a similar structure, is used as an input in the manufacture of some drugs, insecticides, and herbicides .
    • Methods : It was first made by Aleksandr Butlerov in 1874 by reacting pivalic acid with phosphorus pentachloride .
  • Formation of Aggregates

    • Application : A novel non-natural synthetic amino acid, which may have a similar structure, has been shown to form aggregates .
    • Methods : The compound was synthesized in solution, purified, and characterized using NMR spectroscopy, polarimetry, and melting point determination . Dynamic Light Scattering (DLS) analysis was used to demonstrate its ability to form aggregates .
    • Results : The compound was found to form aggregates with an average size of 391 nm .

properties

IUPAC Name

3-(2,2-dimethylpropanoylamino)-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-8-9(11(15)16)6-5-7-10(8)14-12(17)13(2,3)4/h5-7H,1-4H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKGHRGHYWNJOPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70357851
Record name STK156233
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2,2-Dimethylpropanoyl)amino]-2-methylbenzoic acid

CAS RN

312317-36-5
Record name STK156233
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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